molecular formula C11H12N2O2 B14519055 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid CAS No. 62733-68-0

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid

Cat. No.: B14519055
CAS No.: 62733-68-0
M. Wt: 204.22 g/mol
InChI Key: RHRGAYJWIMFCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions, catalyzed by benzoic acid . This approach offers high functional group compatibility and avoids the generation of toxic waste. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid can be compared with other imidazole-containing compounds, such as:

    Clemizole: An antihistaminic agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

    Omeprazole: An antiulcer agent.

What sets this compound apart is its unique combination of the imidazole ring with the benzoic acid moiety, which may confer distinct chemical and biological properties .

Properties

CAS No.

62733-68-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzoic acid

InChI

InChI=1S/C11H12N2O2/c14-11(15)9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)

InChI Key

RHRGAYJWIMFCEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.